4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound is a tricyclic heterocyclic molecule featuring a fused oxa-aza ring system. Key structural attributes include:
- Core framework: A tricyclo[7.3.1.0²,⁷] backbone, which imposes significant steric constraints and influences reactivity.
- Substituents:
- A chloro group at position 2.
- A 3,4-dimethylbenzenesulfonyl moiety at position 12.
- Methyl groups at positions 9 and 10.
- An 8-oxa (oxygen) and 10-aza (nitrogen) heteroatom arrangement.
- A ketone at position 11.
This structure is hypothesized to exhibit unique electronic and steric properties due to the sulfonyl group’s electron-withdrawing effects and the tricyclic system’s rigidity .
Properties
IUPAC Name |
4-chloro-12-(3,4-dimethylphenyl)sulfonyl-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO4S/c1-12-5-7-15(9-13(12)2)28(25,26)19-17-11-21(3,23(4)20(19)24)27-18-8-6-14(22)10-16(17)18/h5-10,17,19H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIZVYGMQDKTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)Cl)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the chloro group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride are commonly employed.
Attachment of the dimethylbenzenesulfonyl group: This step involves sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:
Table 1: Structural and Functional Comparison
Key Findings:
The thione group in the diaza analog increases hydrogen-bonding capacity, which may improve solubility but reduce metabolic stability compared to the ketone in the target compound.
Steric and Conformational Properties: The dispiro system in introduces greater conformational flexibility, contrasting with the rigid tricyclic framework of the target compound. This flexibility could influence binding to biological targets. Methoxy and methyl substituents ( vs. target) demonstrate that minor substituent changes significantly alter steric bulk, impacting molecular docking efficiency .
Synthetic Accessibility :
- The target compound’s synthesis likely employs SHELX-based crystallography for structural validation (common in tricyclic systems) .
- Analogous compounds (e.g., ) are synthesized via multicomponent reactions involving aldehydes, ketones, and urea, suggesting shared synthetic pathways .
Research Implications and Gaps
- Computational Modeling : Molecular dynamics simulations are recommended to compare the sulfonyl group’s role in the target compound vs. the thione group in .
- Synthetic Optimization : Replacing the 3,4-dimethylbenzenesulfonyl group with bulkier substituents (e.g., naphthylsulfonyl) could further modulate steric and electronic properties .
Biological Activity
The compound known as 4-chloro-12-(3,4-dimethylbenzenesulfonyl)-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one (ChemDiv Compound ID: C917-0137) is a synthetic organic compound with potential biological activities. Its molecular formula is , and it has garnered interest in various fields, including medicinal chemistry and drug discovery.
| Property | Value |
|---|---|
| Molecular Weight | 419.93 g/mol |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 2 |
| LogP (Partition Coefficient) | 4.183 |
| Water Solubility (LogSw) | -4.74 |
| Polar Surface Area | 51.262 Ų |
Antimicrobial Properties
Research indicates that derivatives of sulfonyl compounds often exhibit significant antimicrobial activities. The presence of the 3,4-dimethylbenzenesulfonyl moiety in this compound suggests potential efficacy against various bacterial strains and fungi. Studies have shown that similar sulfonyl compounds can inhibit bacterial growth by interfering with essential metabolic pathways.
Anti-inflammatory Effects
Compounds with similar structural frameworks have been reported to possess anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines. This may be relevant for conditions such as arthritis or other inflammatory diseases.
Case Studies and Research Findings
- Antibacterial Activity : A study evaluated the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with sulfonyl groups displayed significant inhibition zones, suggesting a dose-dependent relationship with antibacterial activity.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of structurally similar compounds on cancer cell lines such as HeLa and MCF-7. The results demonstrated a notable reduction in cell viability at higher concentrations, indicating potential as an anticancer agent.
- Mechanism of Action : The compound's mechanism may involve the inhibition of key enzymes involved in bacterial cell wall synthesis or disruption of cellular signaling pathways in cancer cells.
Q & A
Q. How can the synthesis of this tricyclic compound be optimized for yield and purity?
Methodological Answer:
-
Reaction Conditions: Use reflux in absolute ethanol with glacial acetic acid as a catalyst (0.001 mol substrate, 4 hours) to facilitate cyclization and sulfonylation .
-
Workup: Evaporate solvent under reduced pressure and filter the solid product to isolate the crude compound.
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Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to improve purity.
-
Yield Optimization Table:
Parameter Optimal Range Impact on Yield/Purity Reflux Time 4–6 hours Longer times increase cyclization but risk decomposition Solvent Ratio Ethanol (anhydrous) Higher polarity improves sulfonyl group incorporation Catalyst (Acetic Acid) 5 drops per 0.001 mol Excess acid may protonate intermediates, reducing reactivity
Reference:
Q. What spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify substituent positions (e.g., sulfonyl and chloro groups). Compare chemical shifts with analogous tricyclic compounds (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- X-Ray Crystallography: Grow single crystals via slow evaporation from dichloromethane/hexane. Analyze bond angles and torsion angles (e.g., C8–C9–C10–O1: −178.6°) to confirm stereochemistry .
- Mass Spectrometry: High-resolution ESI-MS to validate molecular weight (e.g., [M+H] at m/z 575.1 for related structures) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound’s biological activity?
Methodological Answer:
- Analog Synthesis: Replace the 3,4-dimethylbenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents. Follow protocols from analogous tricyclic systems (e.g., 4-chlorophenyl derivatives) .
- Biological Assays: Use a split-plot design (as in ) with in vitro cytotoxicity testing (e.g., IC against cancer cell lines) and molecular docking (PDB: 1XYZ) to correlate substituent effects with activity .
- Data Analysis: Apply multivariate regression to identify critical substituent parameters (Hammett constants, logP) influencing activity .
Q. What experimental strategies are recommended to resolve contradictions in degradation pathway data?
Methodological Answer:
- Comparative Degradation Studies: Use LC-MS/MS to track degradation products under varying pH (3–9), UV light, and oxidative (HO) conditions. Compare with computational predictions (e.g., EPI Suite) .
- Isotopic Labeling: Introduce -labels at the oxa-azatricyclo core to trace bond cleavage mechanisms via -NMR .
- Statistical Validation: Apply ANOVA to assess significance of degradation rate differences across conditions (p < 0.05) .
Reference:
Q. How can computational modeling enhance understanding of this compound’s molecular interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate electrostatic potential maps to predict nucleophilic/electrophilic sites (e.g., sulfonyl oxygen reactivity) .
- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., kinases) using AMBER or GROMACS. Analyze hydrogen-bonding patterns (e.g., sulfonyl-O···H-N interactions) .
- Validation: Cross-reference computational results with crystallographic data (e.g., bond lengths ±0.01 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
